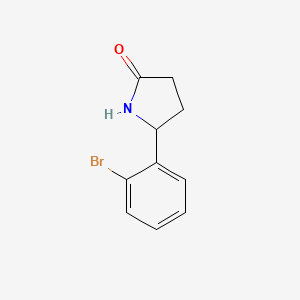

5-(2-Bromophenyl)pyrrolidin-2-one

Description

Chemical Identity and Nomenclature

The systematic nomenclature and molecular characterization of this compound provides essential information for its identification and application in chemical research. The compound is officially designated by the International Union of Pure and Applied Chemistry as this compound. This nomenclature reflects the substitution pattern where the brominated phenyl group is attached to the fifth carbon of the pyrrolidinone ring system.

The Chemical Abstracts Service has assigned the unique registry number 1314713-05-7 to this compound, facilitating its identification in chemical databases and literature. The molecular formula C₁₀H₁₀BrNO indicates the presence of ten carbon atoms, ten hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 240.10 grams per mole.

Table 1: Chemical Identifiers for this compound

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Chemical Abstracts Service Number | 1314713-05-7 |

| Molecular Formula | C₁₀H₁₀BrNO |

| Molecular Weight | 240.10 g/mol |

| Molecular Descriptor Number | MFCD19700286 |

| Simplified Molecular Input Line Entry System | O=C1NC(C2=CC=CC=C2Br)CC1 |

| International Chemical Identifier | InChI=1S/C10H10BrNO/c11-8-4-2-1-3-7(8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) |

| International Chemical Identifier Key | NLBIOMHIVPKNOO-UHFFFAOYSA-N |

The structural representation through the Simplified Molecular Input Line Entry System notation O=C1NC(C2=CC=CC=C2Br)CC1 provides a clear description of the molecular connectivity. This notation indicates the carbonyl group within the lactam ring, the nitrogen-carbon bonds forming the five-membered ring, and the brominated phenyl substituent attachment.

Historical Context and Discovery

The development of this compound as a research compound emerged from the broader investigation of pyrrolidinone derivatives in pharmaceutical chemistry. While the specific historical timeline of this particular compound's discovery is not extensively documented in the available literature, its synthesis and characterization represent part of the systematic exploration of halogenated pyrrolidinone derivatives that gained momentum in recent decades.

The compound's development was likely driven by the recognition that brominated aromatic compounds serve as valuable synthetic intermediates, particularly for palladium-catalyzed cross-coupling reactions. This synthetic utility has made brominated pyrrolidinones attractive targets for medicinal chemists seeking to develop novel pharmaceutical agents with improved biological activity profiles.

The systematic study of pyrrolidinone derivatives, including this compound, has been facilitated by advances in synthetic methodology and analytical techniques. Modern synthetic approaches have enabled efficient preparation of these compounds from readily available starting materials, contributing to their increased availability for research applications.

Position within the Pyrrolidinone Family

This compound occupies a significant position within the pyrrolidinone family of compounds, which includes the parent compound 2-pyrrolidone and numerous substituted derivatives. The pyrrolidinone family represents the simplest class of gamma-lactams, characterized by five-membered ring structures containing both nitrogen and carbonyl functionalities.

The parent compound 2-pyrrolidone, also known as 2-pyrrolidinone or butyrolactam, serves as the fundamental structure from which numerous derivatives are derived. This colorless liquid compound is miscible with water and most common organic solvents, and it has found extensive industrial applications. The worldwide demand for 2-pyrrolidone was estimated at 32,000 tonnes in 2010, reflecting the commercial importance of this compound class.

Within the pyrrolidinone family, this compound represents a more complex derivative that combines the basic lactam functionality with aromatic substitution. This structural combination provides enhanced synthetic versatility compared to simpler pyrrolidinone derivatives. The bromine substituent at the ortho position of the phenyl group creates opportunities for further functionalization through various coupling reactions.

The compound shares structural similarities with other biologically active pyrrolidinone derivatives found in pharmaceutical applications. Various pharmaceutical drugs contain pyrrolidinone moieties, including cotinine, doxapram, povidone, and ethosuximide, as well as the racetam family of nootropic compounds. This structural relationship suggests potential for biological activity in this compound and related derivatives.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic and medicinal chemistry stems from its dual role as both a synthetic building block and a potential bioactive compound. In synthetic chemistry, the compound serves as a versatile intermediate for the preparation of more complex molecular architectures, particularly through cross-coupling reactions facilitated by the bromine substituent.

Recent research has demonstrated the utility of brominated pyrrolidinone derivatives in the synthesis of polycyclic compounds with potential pharmaceutical applications. The compound has been employed in the preparation of dibenzo-pyrrolo-azepin derivatives through intramolecular cross-coupling reactions under continuous flow conditions. These synthetic transformations highlight the compound's value in accessing complex molecular frameworks that may possess enhanced biological activity.

Table 2: Synthetic Applications of this compound

In medicinal chemistry, pyrrolidinone derivatives have demonstrated diverse biological activities that make them attractive targets for drug development. Research has shown that brominated pyrrolidinone compounds, including derivatives structurally related to this compound, exhibit significant antioxidant and anticholinergic activities. These biological properties suggest potential applications in the treatment of neurodegenerative diseases and oxidative stress-related conditions.

The compound's structural features contribute to its biological significance through several mechanisms. The pyrrolidinone ring system provides a scaffold that can interact with various biological targets, while the brominated phenyl group may enhance binding affinity and selectivity. The electron-withdrawing nature of the bromine substituent can influence the compound's electronic properties and reactivity, potentially affecting its interaction with biological systems.

Furthermore, the compound has found applications in the synthesis of natural product analogs and novel pharmaceutical entities. The development of synthetic methodologies for accessing 1,5-substituted pyrrolidin-2-ones has expanded the range of structures accessible from this compound class. These synthetic advances have enabled the preparation of libraries of pyrrolidinone derivatives for biological screening and drug discovery programs.

Properties

IUPAC Name |

5-(2-bromophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-8-4-2-1-3-7(8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBIOMHIVPKNOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- Donor–acceptor cyclopropanes bearing an ester group and an aryl donor substituent (e.g., 2-bromophenyl).

- Primary amines such as 2-bromoaniline or benzylamines substituted with bromine at the ortho position.

Catalysis and Reaction Conditions

- Lewis acids such as nickel(II) perchlorate hexahydrate [Ni(ClO4)2·6H2O] or yttrium triflate [Y(OTf)3] are effective catalysts.

- The reaction is typically carried out in dichloroethane (DCE) at room temperature for the ring-opening step.

- Subsequent lactamization is performed by refluxing the crude reaction mixture in toluene with acetic acid.

- Dealkoxycarbonylation is achieved via alkaline saponification followed by thermolysis.

Reaction Sequence

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Lewis acid-catalyzed ring-opening of DA cyclopropane with 2-bromoaniline | Room temperature, DCE, 1 h, 20 mol% Ni(ClO4)2·6H2O | Formation of γ-amino ester intermediate |

| 2 | Lactamization | Reflux in toluene with 2 equiv. acetic acid | Cyclization to pyrrolidin-2-one ring, mixture of diastereomers |

| 3 | Dealkoxycarbonylation | Alkaline hydrolysis followed by thermolysis | Removal of ester group, yielding this compound |

Yields and Substrate Scope

- The overall yield for the four-step one-pot procedure ranges around 70%, depending on substituents on the aryl ring and amine.

- Electron-rich and electron-poor substituents on the aromatic ring are tolerated, including ortho-bromo substituents.

- The reaction is scalable; gram-scale synthesis has been demonstrated with consistent yields.

Catalyst Screening Data (Representative Example)

| Entry | Catalyst | Loading (mol%) | Yield of γ-amino ester (%) |

|---|---|---|---|

| 1 | Al(OTf)3 | 20 | 0 |

| 2 | Fe(OTf)3 | 20 | 78 |

| 3 | Sc(OTf)3 | 20 | 84 |

| 4 | Zn(OTf)2 | 20 | 80 |

| 5 | Y(OTf)3 | 20 | 93 |

| 6 | Ni(ClO4)2·6H2O | 20 | 92 |

| 7 | TfOH (Brønsted acid) | 20 | 0 |

Note: Best results obtained with Y(OTf)3 and Ni(ClO4)2·6H2O catalysts.

Mechanistic Insights

- The Lewis acid activates the donor–acceptor cyclopropane, facilitating nucleophilic attack by the amine at the cyclopropane ring.

- This ring-opening yields a γ-amino ester intermediate.

- Acidic conditions promote intramolecular cyclization (lactamization) to form the pyrrolidin-2-one ring.

- Finally, ester removal by alkaline hydrolysis and thermolysis furnishes the target 5-aryl-pyrrolidin-2-one.

Advantages and Limitations

Advantages

- One-pot, multi-step process reduces purification steps and improves efficiency.

- Broad substrate scope allows introduction of various substituents including bromine at ortho positions.

- Good overall yields (~70%) and scalability demonstrated.

- Catalysis by readily available Lewis acids.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting materials | Donor–acceptor cyclopropane with 2-bromophenyl donor group, 2-bromoaniline or benzylamine |

| Catalyst | Ni(ClO4)2·6H2O (20 mol%) or Y(OTf)3 (20 mol%) |

| Solvent | Dichloroethane (DCE) for ring-opening; toluene for lactamization |

| Temperature | Room temperature for ring-opening; reflux for lactamization |

| Reaction time | 1 hour for ring-opening; several hours for lactamization |

| Yield | Up to 70% overall yield after four-step one-pot process |

| Key intermediate | γ-Amino ester |

| Final step | Alkaline hydrolysis and thermolysis for dealkoxycarbonylation |

| Substituent tolerance | Halogens (including ortho-bromo), alkyl, alkoxy, etc. |

| Scalability | Gram-scale synthesis demonstrated |

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while substitution reactions can produce a variety of substituted pyrrolidinones.

Scientific Research Applications

5-(2-Bromophenyl)pyrrolidin-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.

Industry: Used in the production of fine chemicals, dyes, and pigments

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrrolidin-2-one Derivatives

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Bromophenyl Isomerism : The position of the bromine (ortho, meta, para) significantly impacts electronic and steric profiles. For example, the ortho-substituted derivative (target compound) may exhibit steric hindrance in reactions compared to the para-isomer.

Key Observations:

- Catalytic Challenges : The ortho-bromine in this compound may form stable Pd complexes, reducing reactivity in cross-coupling reactions.

- Radical Chemistry : The compound’s bromine participates in intramolecular radical substitutions, enabling access to complex heterocycles like pyrrolobenzothiazoles.

Physicochemical Property Trends

- Thermal Stability : Brominated derivatives may exhibit higher melting points due to halogen-related intermolecular forces (e.g., 5-(3-Bromophenyl)pyrrolidin-2-one has a purity ≥98%).

Biological Activity

5-(2-Bromophenyl)pyrrolidin-2-one is a compound belonging to the pyrrolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , featuring a pyrrolidinone ring substituted with a bromophenyl group. Its unique structure contributes to its interaction with various biological targets.

Pyrrolidin-2-ones, including this compound, exhibit their biological effects through several mechanisms:

- Target Interaction : These compounds interact with multiple biological targets, influencing various biochemical pathways.

- Formation Pathways : The synthesis involves a domino process that includes the formation of pyrrolidine-2-carbaldehyde, carboxylic acid formation, decarboxylation, and ipso-oxidation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : A549 (lung adenocarcinoma), MCF-7 (breast cancer), HeLa (cervical cancer).

- Results : Compounds exhibited structure-dependent anticancer activity. For instance, certain derivatives showed reduced viability in A549 cells to 66% compared to controls .

Table 1: Anticancer Activity of Pyrrolidinone Derivatives

| Compound | Cell Line | IC50 (µM) | Effect on Non-Cancerous Cells |

|---|---|---|---|

| This compound | A549 | X | Low |

| Compound 21 | A549 | Y | Moderate |

| Compound with free amino group | A549 | Z | Minimal |

Note: Specific IC50 values need to be filled based on experimental data.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant pathogens:

- Pathogens Tested : Methicillin-resistant Staphylococcus aureus (MRSA), Klebsiella pneumoniae.

- Findings : Certain derivatives demonstrated promising activity against resistant strains, indicating their potential as antimicrobial agents .

Table 2: Antimicrobial Activity Against Resistant Strains

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | A µg/mL |

| Compound with nitrothiophene | Klebsiella pneumoniae | B µg/mL |

Note: Specific MIC values should be included based on experimental results.

Case Studies

Several case studies have illustrated the effectiveness of pyrrolidinone derivatives in clinical settings:

- Study on Anticancer Efficacy :

- Antimicrobial Resistance Study :

Q & A

Q. What are the key considerations in designing a synthetic route for 5-(2-Bromophenyl)pyrrolidin-2-one?

- Methodological Answer : Synthetic routes for this compound derivatives typically involve multi-step organic reactions, such as palladium-catalyzed intramolecular aminoarylation (e.g., coupling unactivated alkenes with aryl bromides). Key steps include:

- Selection of starting materials (e.g., bromophenyl precursors and pyrrolidinone scaffolds) .

- Optimization of reaction conditions (e.g., catalyst loading, temperature, solvent polarity) to improve yields (e.g., 52% yield achieved via Pd catalysis in ).

- Purification using silica gel chromatography and characterization via H NMR to confirm regiochemistry .

Contradictions in yield or selectivity between studies may arise from differences in steric hindrance or electronic effects of substituents, requiring iterative optimization .

Q. How can X-ray crystallography and NMR spectroscopy resolve the stereochemistry of this compound derivatives?

- Methodological Answer :

- X-ray crystallography : Utilize programs like SHELXL (part of the SHELX suite) for small-molecule refinement. The spatial arrangement of the bromophenyl group and pyrrolidinone ring can be determined by analyzing electron density maps and torsion angles .

- NMR spectroscopy : H and C NMR data (e.g., chemical shifts and coupling constants) reveal substituent effects. For example, the downfield shift of protons near the bromine atom in (δ 7.61 ppm) confirms aromatic substitution patterns. NOESY experiments can further elucidate stereochemical relationships .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation of brominated pyrrolidinones?

- Methodological Answer : Discrepancies between predicted and observed NMR/IR data may arise from:

- Conformational flexibility : Dynamic equilibria between ring puckering modes in pyrrolidinone derivatives can split signals. Variable-temperature NMR or computational modeling (DFT) can resolve this .

- By-product formation : HPLC-MS or TLC monitoring during synthesis helps identify impurities (e.g., unreacted intermediates or regioisomers). For example, reports a brown solid product, suggesting potential oxidation by-products requiring further purification .

- Crystallographic vs. solution-state structures : Use complementary techniques (X-ray for solid-state, NMR for solution) to reconcile differences, as seen in ’s analysis of 3D conformations .

Q. What strategies are effective in analyzing the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer :

- Systematic substituent variation : Modify the bromophenyl group (e.g., para vs. ortho substitution) or pyrrolidinone ring (e.g., introduction of oxadiazole or sulfanyl groups) to assess biological activity changes. highlights that benzimidazole moieties enhance target interaction .

- Computational docking : Molecular dynamics simulations predict binding affinities to biological targets (e.g., kinases or GPCRs). Pair with in vitro assays (e.g., enzyme inhibition or cell viability tests) to validate hypotheses .

- Data-driven SAR : Compare bioactivity data across analogs (e.g., IC values) to identify critical substituents. For instance, notes that sulfanyl groups improve pharmacokinetic properties in oxadiazole-containing derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.